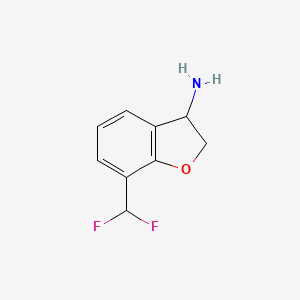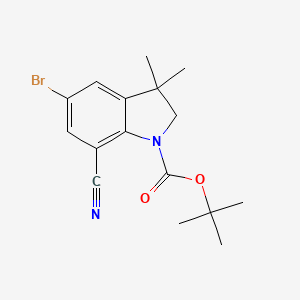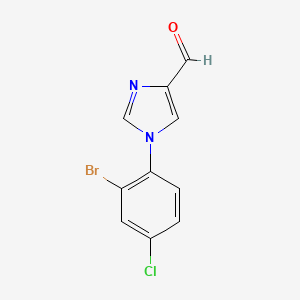
(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine is a fluorinated amine compound characterized by the presence of a trifluoromethyl group and a pyridyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine typically involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with a suitable trifluoromethylating agent, followed by reductive amination. Common reagents used in this process include trifluoromethyl iodide and sodium borohydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product specifications.
化学反応の分析
Types of Reactions: (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary or tertiary amines.
科学的研究の応用
(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is utilized in the production of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.
作用機序
The mechanism of action of (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridyl ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
- 1-(3-Methyl-2-pyridinyl)ethanamine
- 2-Picolylamine
- 2-(2-Pyridyl)ethylamine
Comparison: Compared to similar compounds, (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it a valuable compound in various applications.
特性
分子式 |
C8H9F3N2 |
|---|---|
分子量 |
190.17 g/mol |
IUPAC名 |
(1S)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5-3-2-4-13-6(5)7(12)8(9,10)11/h2-4,7H,12H2,1H3/t7-/m0/s1 |
InChIキー |
XFBPUXNYVSSZPN-ZETCQYMHSA-N |
異性体SMILES |
CC1=C(N=CC=C1)[C@@H](C(F)(F)F)N |
正規SMILES |
CC1=C(N=CC=C1)C(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13041916.png)
![1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13041918.png)
![3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13041919.png)

![6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B13041924.png)



